molecular formula C11H16N5O7P B12922723 N6-Methyladenosine-5'-monophosphate CAS No. 4229-50-9

N6-Methyladenosine-5'-monophosphate

Cat. No.: B12922723
CAS No.: 4229-50-9
M. Wt: 361.25 g/mol
InChI Key: WETVNPRPZIYMAC-IOSLPCCCSA-N
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Description

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides. This compound is characterized by its unique structure, which includes a purine base (adenine derivative) linked to a ribose sugar and a phosphate group. It is a crucial component in various biochemical processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization and amination steps to form the adenine derivative.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions.

    Phosphorylation: The final step involves the phosphorylation of the ribose sugar to introduce the phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. High-performance liquid chromatography (HPLC) and other analytical methods are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can modify the purine base or the ribose sugar. Sodium borohydride is a typical reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group. Reagents like nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized purine derivatives, while reduction can yield reduced sugar or base derivatives.

Scientific Research Applications

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Plays a crucial role in cellular processes, including DNA and RNA synthesis. It is also used in studies related to nucleotide metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as kinases and polymerases.

    Pathways: It is involved in pathways related to DNA and RNA synthesis, where it acts as a substrate or inhibitor, affecting the overall process of nucleic acid replication and repair.

Comparison with Similar Compounds

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:

    Adenosine Triphosphate (ATP): Both compounds contain adenine and ribose, but ATP has three phosphate groups, making it a key energy carrier in cells.

    Guanosine Monophosphate (GMP): Similar structure but contains guanine instead of adenine.

    Cytidine Monophosphate (CMP): Contains cytosine as the base and is involved in RNA synthesis.

The uniqueness of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure and the presence of the methylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

4229-50-9

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

WETVNPRPZIYMAC-IOSLPCCCSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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